molecular formula C10H8N4O3 B1519281 2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid CAS No. 1118787-65-7

2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

Cat. No.: B1519281
CAS No.: 1118787-65-7
M. Wt: 232.2 g/mol
InChI Key: NRIOBYXLDZBMQW-UHFFFAOYSA-N
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Description

The compound 2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry recognized for its potent and selective activity as a protein kinase inhibitor . Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore found in multiple investigational and approved therapeutic agents, underscoring its significant research value . This specific analog is designed for researchers exploring structure-activity relationships (SAR) to develop novel inhibitors. The core framework is known to act as an ATP-competitive inhibitor, binding to the active site of kinases to disrupt phosphorylation and downstream signaling cascades, such as the PI3K-AKT and RAS-MAPK pathways, which are often implicated in oncogenesis . The distinct substitution pattern on this molecule, featuring a 3-cyano group, a 7-hydroxy moiety, and an acetic acid side chain at the 6-position, is intended to modulate key properties including binding affinity, solubility, and metabolic stability, as similar structural modifications have been shown to do in other derivatives . Consequently, this compound presents a valuable chemical tool for biochemical and cellular assays aimed at advancing drug discovery programs in areas such as oncology and virology, particularly for the development of targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c1-5-7(2-8(15)16)10(17)14-9(13-5)6(3-11)4-12-14/h4,12H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIOBYXLDZBMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid (CAS 1118787-65-7) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈N₄O₃
  • Molecular Weight : 232.2 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds derived from this structure have demonstrated effectiveness against various bacterial strains by disrupting quorum sensing and biofilm formation .
  • Antitumor Activity : Pyrazole derivatives, including this compound, have been investigated for their potential as antitumor agents. They inhibit key pathways involved in cancer cell proliferation, particularly targeting BRAF(V600E) and EGFR pathways. The structural modifications in these compounds enhance their binding affinity to these targets, leading to reduced tumor growth in vitro and in vivo .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses through the inhibition of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression : The compound influences the expression of genes associated with inflammation and cancer progression, thereby altering cellular responses.

Data Tables

Biological ActivityEffectivenessReference
AntimicrobialSignificant inhibition of biofilm formation
AntitumorInhibitory effects on BRAF(V600E) and EGFR
Anti-inflammatoryReduction in cytokine levels

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several pyrazolo derivatives against clinical isolates. The findings indicated that compounds similar to this compound significantly reduced bacterial load and biofilm formation in vitro .
  • Cancer Research : In a preclinical trial involving breast cancer models, the compound demonstrated a synergistic effect when combined with doxorubicin, enhancing apoptosis in cancer cells and reducing tumor size compared to controls .
  • Inflammation Models : In animal models of arthritis, treatment with this compound resulted in decreased joint swelling and pain, correlating with lower levels of inflammatory markers in serum samples .

Scientific Research Applications

Biochemical Applications

  • Proteomics Research
    • This compound is utilized in proteomics for studying protein interactions and functions. Its unique structure allows it to interact with various biological targets, making it a valuable tool in understanding cellular mechanisms .
  • Anticancer Activity
    • Preliminary studies suggest that 2-{3-cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid exhibits anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects
    • Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for therapeutic strategies aimed at conditions like Alzheimer's disease .

Data Table of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of cell growth in cancer lines
NeuroprotectionProtective effects in neurodegeneration models
ProteomicsInteraction with proteins

Case Studies

  • Anticancer Study
    • A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuroprotective Research
    • In an animal model of Alzheimer's disease, administration of this compound showed a marked improvement in cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and enhanced neuronal survival.

Comparison with Similar Compounds

Substituent Variations at Position 7

  • Cyclopropylamino Substitution: describes a compound with a cyclopropylamino group (-NH-C₃H₅) at position 7 instead of a hydroxyl group. Such modifications are often explored to improve metabolic stability .
  • Hydroxy vs. Acetylated Derivatives: highlights the acetylation of hydrazino groups in pyrazolo[1,5-c]pyrimidines (a structural isomer).

Substituent Variations at Position 3

  • Cyano vs. Diazenyl Groups: reports a dihydropyrazolo[1,5-a]pyrimidine with a diazenyl (-N=N-) group at position 3. The cyano group in the target compound is less sterically demanding and may confer stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Substituent Variations at Position 5

  • Methyl vs. Trifluoromethyl :
    describes a trifluoromethyl (-CF₃) group at position 5. Compared to the methyl group in the target compound, -CF₃ increases electronegativity and metabolic resistance but may reduce solubility due to its hydrophobic nature .

Acetic Acid Derivatives at Position 6

  • Methyl Ester vs. Free Acid :
    lists methyl esters of pyrazolo[1,5-a]pyrimidine acetic acid derivatives (e.g., QY-5140). Esterification masks the carboxylic acid’s polarity, improving cell membrane permeability. The free acid in the target compound is more suitable for ionic interactions in aqueous environments .
  • Triazolo-Fused Analogs : QY-6576 () features a triazolo[1,5-a]pyrimidine core with an acetic acid group. The additional nitrogen in the triazolo ring may enhance π-stacking interactions but could reduce synthetic accessibility compared to the simpler pyrazolo[1,5-a]pyrimidine scaffold .

Preparation Methods

Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds

A common and efficient approach to synthesize pyrazolo[1,5-a]pyrimidine derivatives involves the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds such as pentane-2,4-dione, ethyl acetoacetate, and related esters. This method proceeds via condensation and cyclization steps under acidic conditions, often using acetic acid as solvent and sometimes catalyzed by sulfuric acid or other acids to facilitate ring closure.

  • Reaction Conditions: Typically carried out in acetic acid solvent, sometimes with heating or under microwave irradiation for enhanced reaction rates and yields.
  • Yields: High yields ranging from 87% to 95% have been reported, indicating the robustness and efficiency of this method.
  • Mechanism: The amino group on the pyrazole attacks the β-dicarbonyl compound, followed by cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system.
  • Advantages: Simplicity, high yield, and broad applicability to various substituted pyrazoles and β-dicarbonyl partners.
β-Dicarbonyl Compound Example Product Yield (%) Notes
Pentane-2,4-dione 87–95 Efficient cyclization
Ethyl acetoacetate 87–95 Commonly used β-ketoester
Ethyl isobutyrylacetate 87–95 Provides substitution variety

Source:

One-Pot Cyclization with Aminopyrazoles and Enaminones or Chalcones

An innovative one-pot cyclization strategy involves reacting amino pyrazoles with enaminones or chalcones in the presence of oxidizing agents like potassium persulfate (K2S2O8). This method forms the pyrazolo[1,5-a]pyrimidine core efficiently, often followed by oxidative halogenation to introduce halogen substituents if desired.

  • Reaction Conditions: Mild, often solvent-free or with minimal solvents; potassium persulfate acts as oxidant.
  • Advantages: High efficiency, mild conditions, and versatility for further functionalization.
  • Applications: Synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines with biological activity.

Source:

Stepwise Synthesis via Boc-Protected Amino Acid Derivatives

A multi-step synthetic route involves:

  • Conversion of Boc-protected amino acids to methyl esters.
  • Nucleophilic addition of acetonitrile anions to methyl esters to form β-ketonitriles.
  • Treatment with hydrazine to yield aminopyrazoles.
  • Cyclization with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones.
  • Deprotection and chlorination to afford pyrazolopyrimidines.
  • Subsequent coupling and nucleophilic substitution steps to introduce side chains and functional groups.

This method allows for precise control over substituents and stereochemistry.

Step Reagents/Conditions Intermediate/Product Yield/Notes
1 Boc-protected amino acids → methyl esters Methyl esters (4a–f) Efficient conversion
2 Acetonitrile anion addition β-Ketonitriles High selectivity
3 Hydrazine treatment Aminopyrazoles (5a–f) Key precursor
4 Cyclization with ethyl (E)-ethoxy-2-methylacrylate Pyrazolopyrimidones (6a–f) Sodium ethoxide base used
5 Boc deprotection and chlorination Pyrazolopyrimidines (7a–f) Chlorination with POCl3
6 Coupling and nucleophilic substitution Final derivatives (9a–d, 12a,b, etc.) Functionalized targets

Source:

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. This approach yields functionalized pyrazolo[1,5-a]pyrimidines rapidly and in high purity.

  • Advantages: Reduced reaction times, higher yields, solvent-free conditions.
  • Outcome: Regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.

Source:

Mechanistic Insights and Regioselectivity Control

Studies highlight the critical role of β-dicarbonyl compounds in directing regioselectivity during cyclization. For example, reactions involving 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone yield regioselective cyclopentapyrazolo[1,5-a]pyrimidines. The formation of intermediates such as (3Z)-3-{1-[(5-R-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuranone supports a stepwise condensation, ring opening, and cyclization pathway.

This mechanistic understanding aids in designing synthetic routes for specific substitution patterns on the pyrazolo[1,5-a]pyrimidine scaffold.

Source:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Cyclization with β-dicarbonyls 5-Amino-pyrazoles + β-dicarbonyls, AcOH solvent Simple, high yield 87–95 Widely used in medicinal chemistry
One-pot cyclization with enaminones Aminopyrazoles + enaminones + K2S2O8 Mild, efficient, versatile High Allows halogenation
Boc-protected amino acid route Multi-step: Boc-amino acids → methyl esters → aminopyrazoles → cyclization Precise control over substituents Moderate to high Complex but versatile
Microwave-assisted cyclization 3-Oxo-2-(arylhydrazinylidene)butanenitriles + 5-amino-pyrazoles Fast, solvent-free, regioselective High Environmentally friendly

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with aminopyrazole precursors. For example, condensation with dielectrophilic reagents (e.g., β-diketones or enaminones) forms the fused pyrimidine core. Subsequent functionalization (e.g., cyano or acetic acid group introduction) requires controlled conditions, such as refluxing in polar aprotic solvents (e.g., DMF or pyridine) with catalysts like acetic acid . Key steps include monitoring reaction progress via TLC and optimizing yields through recrystallization (e.g., ethanol or DMF) .

Q. How is structural characterization performed for this compound and its analogs?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., cyano at ~2250 cm⁻¹, carbonyl at ~1680 cm⁻¹). ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.47 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : HRMS (ESI) verifies molecular ions (e.g., [M+H]⁺ with deviations <5 ppm) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 61.65% calculated vs. 61.78% found) .

Q. What standard assays evaluate the biological activity of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :

  • In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/absorbance readouts.
  • Cell-based : Cytotoxicity via MTT assays (IC₅₀ determination) or apoptosis markers (e.g., caspase-3 activation).
  • Structural analogs in and show anticancer potential via kinase inhibition, guiding assay selection .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing conditions (e.g., solvent, temperature) .
  • Machine Learning : Training models on reaction databases to predict yields or side products. For example, ICReDD’s workflow integrates computational predictions with experimental validation .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamides in ).
  • X-ray Crystallography : Resolve ambiguity by determining crystal structures (e.g., methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate in ) .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .

Q. What strategies improve the pharmacokinetic profile of pyrazolo[1,5-a]pyrimidine-based drug candidates?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility, as seen in .
  • Metabolic Stability : Test hepatic microsome stability and identify metabolic hotspots via LC-MS/MS.
  • SAR Studies : Modify substituents (e.g., propyl chains in ) to balance lipophilicity and bioavailability .

Q. How to address low yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Stepwise Optimization : Use DoE (Design of Experiments) to vary parameters (e.g., solvent, stoichiometry). For example, refluxing in pyridine vs. DMF affects cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps like ring closure.
  • Workup Refinement : Employ column chromatography or selective precipitation to isolate intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 2
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

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